
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a vinylphenyl group with a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Vinylphenyl Group: This step might involve a Heck reaction, where a halogenated phenyl compound reacts with a vinyl group in the presence of a palladium catalyst.
Attachment of the Dicyclohexylphosphanyl Group: This can be done through a phosphine substitution reaction, where a suitable phosphine reagent reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the vinyl group.
Reduction: Reduction reactions might target the vinyl group or the phosphanyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
科学研究应用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
作用机制
The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states or intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(Diphenylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with phenyl groups instead of cyclohexyl groups.
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-hydroxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall functionality in various applications.
属性
分子式 |
C31H38NOP |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[1-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C31H38NOP/c1-24(25-19-21-26(33-2)22-20-25)29-16-9-10-17-30(29)32-23-11-18-31(32)34(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,1,3-8,12-15H2,2H3 |
InChI 键 |
RBEWOTLWYMFIPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N3C=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
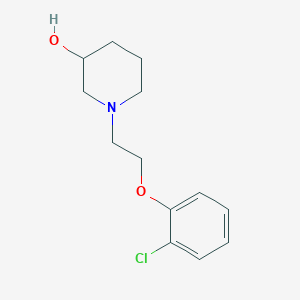
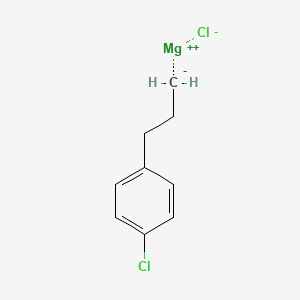

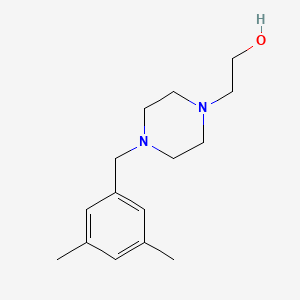
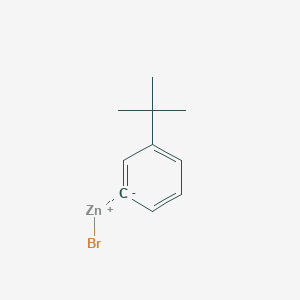
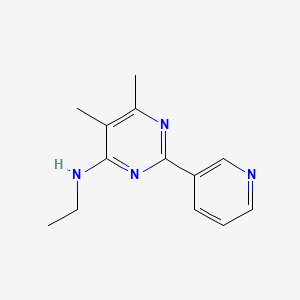



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
